![molecular formula C14H23N B13079857 (3-Methylbutyl)[1-(2-methylphenyl)ethyl]amine](/img/structure/B13079857.png)
(3-Methylbutyl)[1-(2-methylphenyl)ethyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methylbutyl)[1-(2-methylphenyl)ethyl]amine is an organic compound with the molecular formula C14H23N It is a derivative of amine, characterized by the presence of a 3-methylbutyl group and a 1-(2-methylphenyl)ethyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylbutyl)[1-(2-methylphenyl)ethyl]amine typically involves the reaction of 3-methylbutylamine with 1-(2-methylphenyl)ethyl chloride under basic conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Methylbutyl)[1-(2-methylphenyl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or primary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides are often used as reactants in substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or primary amines.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
(3-Methylbutyl)[1-(2-methylphenyl)ethyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3-Methylbutyl)[1-(2-methylphenyl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and structure-activity relationships are essential to understand its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Methylbutyl)amine: Lacks the 1-(2-methylphenyl)ethyl group.
1-(2-Methylphenyl)ethylamine: Lacks the 3-methylbutyl group.
N-Methylbutylamine: Contains a methyl group instead of the 3-methylbutyl group.
Uniqueness
(3-Methylbutyl)[1-(2-methylphenyl)ethyl]amine is unique due to the presence of both the 3-methylbutyl and 1-(2-methylphenyl)ethyl groups, which confer distinct chemical and physical properties. This combination of functional groups allows for specific interactions and reactivity that are not observed in similar compounds.
Propriétés
Formule moléculaire |
C14H23N |
|---|---|
Poids moléculaire |
205.34 g/mol |
Nom IUPAC |
3-methyl-N-[1-(2-methylphenyl)ethyl]butan-1-amine |
InChI |
InChI=1S/C14H23N/c1-11(2)9-10-15-13(4)14-8-6-5-7-12(14)3/h5-8,11,13,15H,9-10H2,1-4H3 |
Clé InChI |
HSIVWLWDULCCPF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(C)NCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


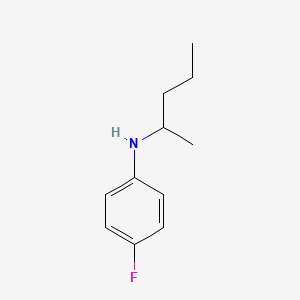
![N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide](/img/structure/B13079804.png)
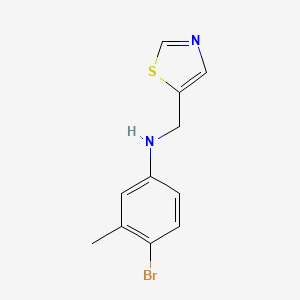
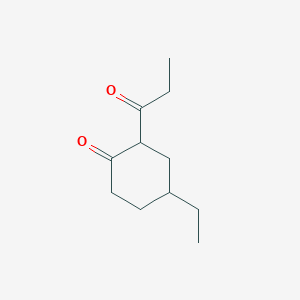
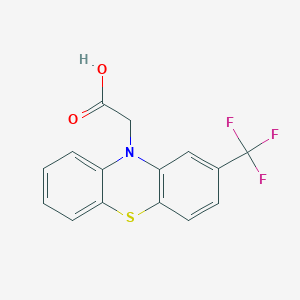
![5-iodo-4-methyl-6-[(E)-2-phenylethenyl]-2-propan-2-ylpyrimidine](/img/structure/B13079837.png)
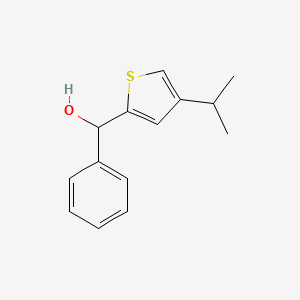

amine](/img/structure/B13079853.png)

![(1-Methoxypropan-2-yl)[(5-methylthiophen-2-yl)methyl]amine](/img/structure/B13079862.png)



